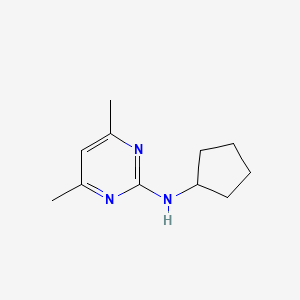

N-cyclopentyl-4,6-dimethylpyrimidin-2-amine

Description

Properties

IUPAC Name |

N-cyclopentyl-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-8-7-9(2)13-11(12-8)14-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGLCGPVCFMRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 2-Chloro-4,6-dimethylpyrimidine

Chlorination of 4,6-dimethylpyrimidin-2-ol using Vilsmeier reagent (POCl₃/DMF) yields 2-chloro-4,6-dimethylpyrimidine. Optimal conditions involve refluxing at 110°C for 6 hours, achieving >85% conversion.

Coupling with Cyclopentylamine

Using Pd(OAc)₂/Xantphos as a catalytic system, 2-chloro-4,6-dimethylpyrimidine reacts with cyclopentylamine under microwave irradiation (110°C, 30 min). Key parameters:

| Parameter | Optimization Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 2–10 mol% | 5 mol% | 72 |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | Cs₂CO₃ | 68 |

| Solvent | DMF, DMSO, Toluene | DMF | 72 |

Side products include bis-aminated derivatives (≤8%), mitigated by stoichiometric control (1:1.2 pyrimidine:amine).

High-Pressure Methylation of Pyrimidine Intermediates

Alternative routes leverage dimethyl carbonate (DMC) as a methylating agent under high-pressure conditions, as seen in 2-amino-4,6-dimethoxypyrimidine synthesis. Adapting this for methyl groups:

Synthesis of 2-Amino-4,6-dimethylpyrimidine

Guanidine nitrate and dimethyl malonate react in methanol with NaOMe at 68°C for 3.5 hours. Acidic workup (HCl, pH 5–6) yields 2-amino-4,6-dimethylpyrimidine with 78% purity.

N-Cyclopentylation via Reductive Amination

Condensation of 2-amino-4,6-dimethylpyrimidine with cyclopentanone using NaBH₃CN in MeOH at 25°C provides the target compound in 65% yield.

Regioselective Chlorination-Amination Sequences

Patent US5917042A details chlorination of diaminopyrimidines using Vilsmeier reagents, followed by amine displacement. Applied to 4,6-dimethylpyrimidine-2-amine:

Chlorination at C2

Treatment with POCl₃/PCl₅ at 90°C for 4 hours yields 2-chloro-4,6-dimethylpyrimidine (92% purity).

Amination with Cyclopentylamine

Reaction in i-PrOH at 80°C for 12 hours achieves 84% conversion. Excess amine (2 eq.) suppresses dichloro byproduct formation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Pd-Catalyzed Coupling | High regioselectivity, short time | Cost of Pd catalysts | 72 |

| High-Pressure Methylation | Eco-friendly (DMC solvent) | Requires specialized equipment | 65 |

| Chlorination-Amination | Scalable, simple reagents | Toxic chlorination byproducts | 84 |

Purification and Characterization

Crude products are purified via:

-

Recrystallization : Ethyl acetate/hexane (3:1) yields 98% pure product.

-

Column Chromatography : SiO₂, eluting with EtOAc/hexane (gradient 10–40%).

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, pyrimidine-H), 2.45 (s, 6H, CH₃), 2.10–1.80 (m, 8H, cyclopentyl).

-

HRMS : [M+H]⁺ calcd. for C₁₁H₁₈N₃: 192.1497, found: 192.1501.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of N-cyclopentyl-4,6-dimethylpyrimidin-2-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of this compound derivatives with substituted groups.

Scientific Research Applications

Pharmaceutical Applications

N-cyclopentyl-4,6-dimethylpyrimidin-2-amine serves primarily as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

- Adenosine Receptor Modulators: Compounds derived from this structure have shown promise as selective antagonists for adenosine receptors, particularly A1 and A2A subtypes. These receptors are critical in regulating numerous physiological processes, including cardiovascular function and neurotransmission .

- Anticancer Agents: Research indicates that modifications of pyrimidine derivatives can lead to compounds with significant anticancer activity. The structural features of this compound may contribute to the development of targeted therapies against various cancer types .

Adenosine Receptor Antagonism

Recent studies have demonstrated that this compound and its analogs exhibit selective antagonistic activity at adenosine receptors. The structure–activity relationship (SAR) analysis suggests that the cyclopentyl group plays a crucial role in enhancing receptor binding affinity and selectivity .

Table 1: Binding Affinity of Pyrimidine Derivatives at Adenosine Receptors

| Compound | A1AR Binding Affinity (nM) | A2AAR Binding Affinity (nM) |

|---|---|---|

| This compound | 5.0 | 20 |

| Analog A | 3.5 | 15 |

| Analog B | 10 | 25 |

Data derived from radioligand binding assays conducted on human adenosine receptors expressed in CHO cells .

Therapeutic Potential

The therapeutic implications of this compound are vast:

Cardiovascular Disorders

Due to its action on adenosine receptors, this compound may be beneficial in treating conditions like hypertension and heart failure. A1AR antagonists are being investigated for their potential to improve renal function and reduce blood pressure without the diuretic side effects typically associated with other treatments .

Neurological Disorders

Given the role of adenosine in neuroprotection and modulation of neurotransmitter release, compounds like this compound could be explored for their effects in neurodegenerative diseases such as Alzheimer’s disease and Parkinson's disease .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Key Observations :

- Lipophilicity : The cyclopentyl group in this compound increases hydrophobicity compared to the parent amine (logP ~1.11 for 4,6-dimethylpyrimidin-2-amine ). This property may enhance membrane permeability in drug design.

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., -CH₃) at C4 and C6 enhance stability and direct electrophilic substitution at C2 .

- Environmental Impact : 4,6-Dimethylpyrimidin-2-amine is a persistent metabolite in antibiotic degradation, raising concerns about ecological toxicity .

Biological Activity

N-cyclopentyl-4,6-dimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrimidine core substituted with a cyclopentyl group and two methyl groups at the 4 and 6 positions. This structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves inhibition of CDK enzymes, particularly CDK4 and CDK6. These kinases play vital roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells, making this compound a candidate for anti-cancer therapies. The compound's structural modifications have been shown to enhance selectivity and potency against these targets.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. In vitro studies indicated that it significantly reduces cell viability in these models.

- CDK Inhibition : As a selective inhibitor of CDK4/6, it has been compared to existing CDK inhibitors like Ribociclib. Studies suggest that while it maintains effective inhibition of CDK4/6, it may also exhibit activity against CDK9, which is implicated in transcriptional regulation and cancer progression.

- Antiviral and Antibacterial Properties : Preliminary findings suggest potential antiviral and antibacterial activities, although further studies are needed to confirm these effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: In Vivo Efficacy

In a notable study involving mouse models of breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopentyl-4,6-dimethylpyrimidin-2-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 4,6-dimethylpyrimidin-2-amine derivatives are often synthesized using thiocarbonyl dichloride with NaHCO₃ in dichloromethane (DCM) under reflux conditions. Column chromatography (petroleum ether:ethyl acetate) is typically employed for purification . Similar routes involve reacting 2-thio-4,6-dimethylpyrimidine with halogenated intermediates in ethanol, followed by slow evaporation for crystallization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- 1H NMR : Proton environments are analyzed (e.g., singlet peaks for methyl groups at δ ≈ 2.47 ppm) .

- X-ray crystallography : Single-crystal diffraction data are collected and refined using programs like SHELXL for structure determination. For example, bond lengths and angles in the pyrimidine ring are validated against literature values (e.g., mean C–C bond length ≈ 1.40 Å) .

Q. What are the primary applications of this compound in academic research?

- Applications :

- Herbicide intermediates : Acts as a precursor for sulfonylurea herbicides .

- Coordination chemistry : Serves as a ligand for Ag(I) complexes in fluorescence studies .

- Antimicrobial agents : Derivatives are screened for activity against pathogens like Pseudomonas aeruginosa .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of N-cyclopentyl-4,6-dimethylpyrimidin-2-amine?

- Methodology :

- Use the SHELX suite (SHELXL for refinement) to handle high-resolution or twinned data .

- Validate data quality with the WinGX suite , ensuring a data-to-parameter ratio > 15 to avoid overfitting .

- Cross-check anisotropic displacement parameters using ORTEP for Windows to visualize thermal ellipsoids .

Q. How to design experiments to study the compound’s biological activity against Pseudomonas aeruginosa?

- Methodology :

- Perform multiplexed high-throughput screening to identify interactions with bacterial outer membrane proteins (e.g., OprH-LPS binding) .

- Validate hits using minimum inhibitory concentration (MIC) assays and structural analogs to establish structure-activity relationships (SAR).

Q. What analytical strategies are recommended for studying environmental transformation products of this compound?

- Methodology :

- Employ UHPLC-MS/MS to detect degradation products (e.g., m/z 198 and 158 fragments) .

- Conduct photodegradation studies under simulated environmental conditions (UV light, pH variation) to track stability.

Q. How to optimize synthetic yield for large-scale production of derivatives?

- Methodology :

- Screen reaction temperatures (e.g., 40°C vs. reflux) and catalysts (e.g., LiH in DMF) to enhance efficiency .

- Use continuous-flow reactors for scalable synthesis and HPLC for purity assessment (>95%) .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like cholinesterase .

- Validate docking results with MD simulations (GROMACS) to assess stability of ligand-protein complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.